molecular formula C14H12N2O2S2 B2930372 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 442865-24-9

3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2930372
CAS No.: 442865-24-9
M. Wt: 304.38
InChI Key: POCJUFFRQYOWGM-UHFFFAOYSA-N
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Description

3-Allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core, an allyl group, a mercapto group, and a 5-methylfuran-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core. This can be achieved through a cyclization reaction of appropriate precursors, such as thiophene derivatives and pyrimidin-4(3H)-one derivatives. The allyl group and mercapto group are then introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Addition reactions may involve organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its medicinal properties, including potential antiviral, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Allyl-2-mercapto-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

  • 2-allyl-6-(3-mercapto-5-(3-methylphenyl)-4H-1,2,4-triazol-4-yl)

  • 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)naphthalen-2-ol

Uniqueness: 3-Allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-3-6-16-13(17)11-9(10-5-4-8(2)18-10)7-20-12(11)15-14(16)19/h3-5,7H,1,6H2,2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCJUFFRQYOWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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